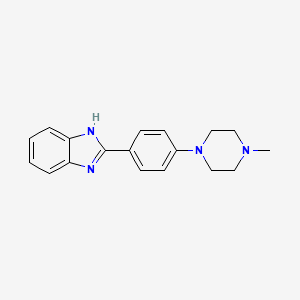
LasR-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LasR-IN-4 is a potent inhibitor of the LasR protein, which plays a crucial role in the quorum sensing system of Pseudomonas aeruginosa. This compound effectively inhibits the formation of biofilms, the production of pyocyanin, and the generation of rhamnolipids in Pseudomonas aeruginosa . These properties make this compound a valuable tool in the study of bacterial infections and biofilm-related diseases.
Métodos De Preparación
The synthesis of LasR-IN-4 involves multiple steps, starting with the preparation of the core benzimidazole structure. The synthetic route typically includes the following steps:
Formation of Benzimidazole Core: The reaction of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole core.
Functionalization: Introduction of various functional groups to the benzimidazole core through substitution reactions.
Final Assembly: Coupling of the functionalized benzimidazole with other molecular fragments to form the final this compound compound
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques.
Análisis De Reacciones Químicas
LasR-IN-4 undergoes several types of chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, affecting its biological activity.
Coupling Reactions: Used to attach different molecular fragments to the benzimidazole core, forming the final compound
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms, while coupling reactions can attach larger molecular fragments.
Aplicaciones Científicas De Investigación
LasR-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of benzimidazole derivatives.
Biology: Investigates the role of quorum sensing in bacterial communication and biofilm formation.
Medicine: Explores potential therapeutic applications in treating bacterial infections and biofilm-related diseases.
Mecanismo De Acción
LasR-IN-4 exerts its effects by inhibiting the LasR protein, a key regulator in the quorum sensing system of Pseudomonas aeruginosa. By binding to LasR, this compound prevents the activation of genes involved in biofilm formation, pyocyanin production, and rhamnolipid generation. This disruption of quorum sensing pathways inhibits bacterial communication and reduces the virulence of Pseudomonas aeruginosa .
Comparación Con Compuestos Similares
LasR-IN-4 is unique in its potent inhibition of the LasR protein. Similar compounds include other benzimidazole derivatives and quorum sensing inhibitors, such as:
LasR-IN-1: Another potent LasR inhibitor with similar properties.
LasR-IN-2: A benzimidazole derivative with moderate LasR inhibition.
LasR-IN-3: A compound with weaker LasR inhibition but similar chemical structure
This compound stands out due to its high potency and effectiveness in inhibiting biofilm formation and virulence factor production in Pseudomonas aeruginosa.
Propiedades
Fórmula molecular |
C18H20N4 |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H20N4/c1-21-10-12-22(13-11-21)15-8-6-14(7-9-15)18-19-16-4-2-3-5-17(16)20-18/h2-9H,10-13H2,1H3,(H,19,20) |
Clave InChI |
MTCZGPPSHVGCKQ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


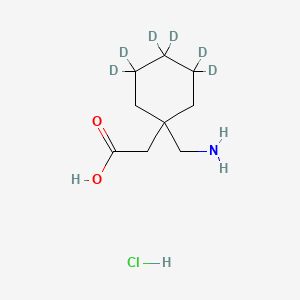
![9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12404420.png)

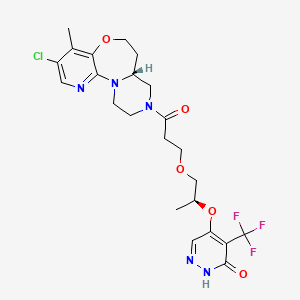
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12404425.png)
![3-(Difluoromethyl)-N-(3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)-1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12404426.png)
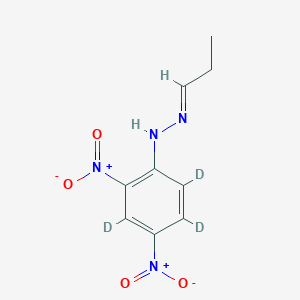
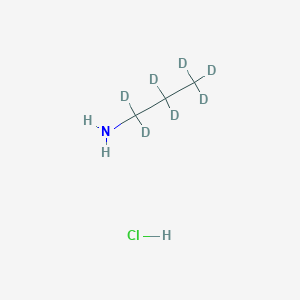
![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12404449.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]propoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12404453.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12404465.png)
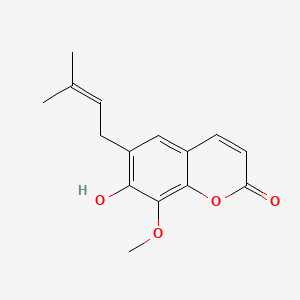
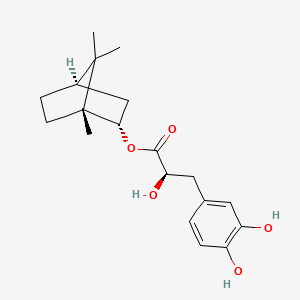
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404487.png)
